2,3-Dimethylaniline Hydrochloride

Overview

Description

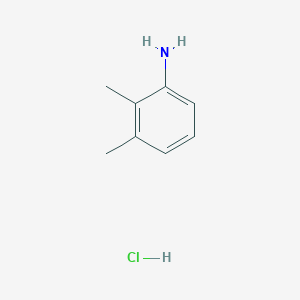

2,3-Dimethylaniline hydrochloride (CAS No. 5417-45-8), also known as 2,3-Xylidine Hydrochloride, is an aromatic amine derivative with the molecular formula C₈H₁₁N·HCl and a molecular weight of 157.64 g/mol . It is a hydrochloride salt of 2,3-dimethylaniline, characterized by two methyl groups at the 2- and 3-positions of the benzene ring. The compound is typically supplied as a solid with a purity exceeding 98% .

Preparation Methods

Direct Synthesis via Acid-Base Reaction of 2,3-Dimethylaniline

The most straightforward preparation method of 2,3-Dimethylaniline hydrochloride involves the reaction of 2,3-dimethylaniline with hydrochloric acid to form the corresponding hydrochloride salt. This method is widely used in laboratories and industry due to its simplicity and high yield.

- Dissolve 2,3-dimethylaniline in an appropriate organic solvent or water.

- Slowly add concentrated hydrochloric acid under stirring at controlled temperature (usually 0–25 °C).

- The hydrochloride salt precipitates out or remains in solution depending on solvent choice.

- Isolate the solid by filtration or evaporate the solvent to obtain the pure hydrochloride salt.

- Dry the product under vacuum or in a desiccator.

- High purity and yield.

- Simple operation.

- Easily scalable.

- Requires careful control of acid addition to avoid over-acidification.

- Handling of corrosive hydrochloric acid.

Preparation via Nitrosation and Reduction of 2,3-Dimethylaniline (Indirect Method)

A more complex but industrially relevant method involves the nitrosation of 2,3-dimethylaniline followed by reduction and subsequent acidification to obtain the hydrochloride salt. This method is adapted from analogous procedures used for related substituted anilines.

- Nitrosation: 2,3-Dimethylaniline is reacted with sodium nitrite in acidic medium (e.g., hydrochloric acid) at low temperature (0–5 °C) to form the diazonium salt.

- Reduction: The diazonium salt is then reduced using zinc powder or another reducing agent at controlled temperature (20–30 °C) to regenerate the amine.

- Acidification: The amine is treated with hydrochloric acid to form the hydrochloride salt.

- Purification: Crystallization from suitable solvents (e.g., dimethylformamide or acetate solvents) to achieve high purity.

- The nitrosation step requires precise temperature control to avoid side reactions.

- Zinc powder is effective in reducing the diazonium intermediate to the amine.

- The final acidification step ensures the formation of the hydrochloride salt with high purity.

- Recrystallization improves product purity to above 99%.

Example Data from Related Patent (Adapted):

| Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Nitrosation | 0–5 °C, 1–1.5 h, NaNO2 in HCl | N/A | N/A | Formation of diazonium salt |

| Reduction | 20–30 °C, Zn powder, 1–2 h | N/A | N/A | Conversion to amine |

| Acidification | pH 2–3 with HCl | 80–90 | >99 | Formation of hydrochloride salt |

| Recrystallization | DMF or acetate solvent, RT | N/A | >99.2 | Purification step |

Industrial Synthesis via Reaction with o-Halophenylacetic Acid (Related Intermediate Route)

Although primarily used for synthesis of mefenamic acid, this method involves 2,3-dimethylaniline as a reactant and provides insight into its handling and transformation under industrial conditions.

- 2,3-Dimethylaniline is reacted with o-chlorophenylacetic acid in the presence of acid-binding agents (e.g., soda ash) and catalysts (anhydrous cupric sulfate or copper powder).

- The reaction is conducted in aqueous medium at 100–110 °C for 15–24 hours.

- After reaction completion, the mixture is acidified to pH 2–3 using hydrochloric acid.

- The crude product is filtered, washed with warm water (35–40 °C), and subjected to recrystallization in organic solvents such as dimethylformamide or acetate.

- The final product is dried to obtain high-purity material.

| Parameter | Value/Range | Notes |

|---|---|---|

| Temperature | 100–110 °C | Reaction heating |

| Reaction Time | 15–24 hours | Stirring under reflux |

| Acidification pH | 2–3 | Using dilute hydrochloric acid |

| Warm Water Wash Temp | 35–40 °C | For washing crude product |

| Recrystallization Solvent | Dimethyl formamide or acetate | Purification step |

- Yield: 64–80%

- Purity: >99%

- Melting Point: 228–230 °C (consistent with high purity)

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Acid-Base Reaction | 2,3-Dimethylaniline + HCl | RT, controlled acid addition | >90 | >99 | Simple, fast, scalable | Requires acid handling |

| Nitrosation-Reduction-Acidification | 2,3-Dimethylaniline, NaNO2, Zn, HCl | 0–30 °C, multi-step | 80–90 | >99.2 | High purity, suitable for sensitive applications | More complex, multi-step |

| Industrial Reaction with o-Chlorophenylacetic Acid | 2,3-Dimethylaniline, o-chlorophenylacetic acid, catalysts, acid binding agents | 100–110 °C, 15–24 h, acidification, recrystallization | 64–80 | >99 | Industrial scale, high purity | Longer reaction time, complex |

Summary of Research Findings

- The direct acid-base reaction remains the most straightforward and commonly used laboratory method to prepare this compound with high purity and yield.

- The nitrosation-reduction method is valuable for producing high-purity hydrochloride salts, especially when the amine is prepared from related precursors or requires purification from complex mixtures.

- Industrial methods involving reaction with o-halophenylacetic acid derivatives provide scalable routes, often integrated into multi-step syntheses for pharmaceutical intermediates.

- Recrystallization from solvents like dimethylformamide or acetate is critical in all methods to achieve high purity (>99%) and consistent melting points.

- Control of reaction parameters such as temperature, pH, and reagent ratios is essential for optimizing yield and purity.

Chemical Reactions Analysis

Substitution Reactions

2,3-Dimethylaniline hydrochloride undergoes electrophilic aromatic substitution (EAS) at the para position relative to the amino group due to the activating effect of the methyl substituents. Notable examples include:

a. Ullmann-Type Coupling

In the synthesis of mefenamic acid, it reacts with o-halophenylacetic acid under catalytic conditions (CuSO₄ or Cu powder) at 100–120°C . The reaction proceeds via a nucleophilic aromatic substitution mechanism:

| Reagent | Conditions | Product |

|---|---|---|

| o-Chlorobenzoic acid | 100–120°C, Cu catalyst, 15–24h | Mefenamic acid precursor |

b. Nitration

While direct nitration data for the hydrochloride is limited, analogous N,N-dimethylaniline derivatives undergo nitration to form nitroaromatic compounds, often at the meta position due to steric hindrance .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis. For example:

a. Pyrimidinedione Formation

Reaction with urea in acetic acid under reflux yields 1-(2,3-dimethylphenyl)-dihydropyrimidinediones :

| Reagent | Conditions | Product |

|---|---|---|

| Urea | Acetic acid, 14h reflux | 1-(2,3-Dimethylphenyl)-pyrimidinedione |

b. Tetrahydroquinoline Derivatives

Heating with ethyl acetoacetate produces tetrahydroquinoline structures, leveraging the amine’s nucleophilicity .

Acid-Base Reactions

The hydrochloride form readily releases freebase 2,3-dimethylaniline under alkaline conditions:

This property is exploited in purification steps, where neutralization with NaOH followed by extraction isolates the freebase .

Oxidation and Reduction

a. Oxidation

Exposure to strong oxidants like hydrogen peroxide converts the amine to N-oxide derivatives, though specific data for the hydrochloride is sparse .

b. Reduction

Catalytic hydrogenation could reduce the aromatic ring, but documented examples focus on the freebase form .

Scientific Research Applications

2,3-Dimethylaniline Hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethylaniline Hydrochloride involves its interaction with various molecular targets. As an aromatic amine, it can participate in nucleophilic substitution reactions, where it donates its lone pair of electrons to electrophilic centers. This property makes it useful in the synthesis of complex organic molecules. Additionally, its hydrochloride form enhances its solubility, facilitating its use in aqueous reactions.

Comparison with Similar Compounds

Key Properties:

- Structural Features : Single-crystal X-ray studies confirm a layered crystal structure stabilized by N–H⋯Cl, N–H⋯O, and O–H⋯Cl hydrogen bonds .

- For example, 2,6-dimethylaniline hydrochloride shows methyl proton resonances at δH 2.44 (s, 6H) and aromatic protons at δH 7.21–7.30 in CD₃OD .

Structural isomers of dimethylaniline hydrochloride differ in methyl group positions, leading to variations in physicochemical properties, analytical behavior, and applications. Below is a comparative analysis with key analogs:

Structural Isomers of Dimethylaniline Hydrochloride

Table 1: Comparative Properties of Dimethylaniline Hydrochloride Isomers

Key Differences and Research Findings

(i) Analytical Challenges

- Gas Chromatography (GC) :

- This compound rarely co-elutes with its 3,4-isomer due to distinct retention times, enabling reliable quantification when dominant in mixtures .

- In contrast, 2,6- and 2,4-dimethylaniline hydrochlorides co-elute frequently, complicating quantification unless advanced separation techniques (e.g., tandem MS) are employed .

(ii) Spectral Distinctions

- NMR Spectroscopy :

- IR Spectroscopy :

- Stretching frequencies for C–N and C–H bonds vary slightly between isomers. For example, the 2,6-isomer shows a prominent IR peak at 1584 cm⁻¹ (C–C aromatic stretch) .

Biological Activity

2,3-Dimethylaniline hydrochloride (CAS No. 5417-45-8) is an aromatic amine widely used in various chemical syntheses, particularly in the production of dyes, pesticides, and pharmaceuticals. Understanding its biological activity is crucial due to its potential toxicological effects and implications in pharmacology.

- Molecular Formula : C₈H₁₂ClN

- Molecular Weight : 159.64 g/mol

- Physical State : Typically appears as a colorless to pale yellow liquid or solid.

Biological Activity Overview

This compound exhibits various biological activities, including toxicity, mutagenicity, and potential therapeutic effects. Below are key findings from studies assessing its biological impact.

Toxicity

- Acute Toxicity : The compound has demonstrated significant acute toxicity in animal models. The LD50 values vary across species:

- Chronic Toxicity : Long-term exposure has been linked to hepatotoxicity and nephrotoxicity. In chronic studies involving rats, increased liver weights and decreased body weight were observed alongside alterations in blood parameters such as hemoglobin levels .

- Genotoxicity : The compound has shown mutagenic properties in vitro. It induced mutations in mouse lymphoma cells and caused sister chromatid exchanges in Chinese hamster ovary cells . However, it did not induce micronuclei formation in vivo under certain conditions .

Metabolism

This compound undergoes metabolic transformation primarily via N-hydroxylation and conjugation pathways. Major urinary metabolites include:

- 4-Hydroxy-2,3-dimethylaniline

- Other minor metabolites identified include 3-methyl-2-aminobenzoic acid .

Study on Hepatotoxicity

A significant study evaluated the effects of repeated administration of this compound in Fischer 344 rats over a period of 13 weeks. Findings included:

- Increased liver weights.

- Decreased erythrocyte counts and hemoglobin levels.

- Histopathological changes indicative of liver damage .

| Parameter | Control Group | Treatment Group (310 mg/kg) |

|---|---|---|

| Liver Weight (g) | 10 ± 0.5 | 15 ± 0.8 |

| Erythrocyte Count (million/µL) | 7.5 ± 0.2 | 5.0 ± 0.3 |

| Hemoglobin (g/dL) | 15 ± 0.5 | 10 ± 0.6 |

Study on Mutagenicity

In a mutagenicity assessment using the Ames test, the compound was found to significantly increase revertant colonies in Salmonella typhimurium strains TA98 and TA100, indicating a strong mutagenic potential .

Q & A

Q. Basic Research: What are the recommended synthetic routes and purification protocols for 2,3-dimethylaniline hydrochloride?

Methodological Answer:

this compound is typically synthesized via direct hydrochlorination of 2,3-dimethylaniline using concentrated HCl in anhydrous conditions. Key steps include:

- Reaction Setup : Dissolve 2,3-dimethylaniline in dry dichloromethane under nitrogen atmosphere, followed by dropwise addition of HCl gas or concentrated HCl solution.

- Workup : Extract the product with ethyl acetate, wash with saturated sodium bicarbonate to neutralize excess HCl, and dry over anhydrous sodium sulfate .

- Purification : Recrystallize from a hexane/ethyl acetate mixture to achieve >98% purity (HPLC-grade). Yield optimization requires strict temperature control (0–5°C during acid addition) .

Q. Basic Research: How can researchers validate the structural integrity of this compound?

Methodological Answer:

Structural validation requires a multi-technique approach:

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve methyl group positions and chloride counterion interactions. SHELX programs are robust for handling twinning or high-resolution data .

- NMR Spectroscopy : Compare and spectra with the non-deuterated base compound (2,3-dimethylaniline, CAS 87-59-2). Key signals include aromatic protons (δ 6.7–7.1 ppm) and methyl groups (δ 2.2–2.5 ppm) .

- Elemental Analysis : Confirm stoichiometry (C: 60.04%, H: 8.28%, N: 2.50%) via combustion analysis .

Q. Advanced Research: How are deuterated analogs (e.g., 2,3-dimethylaniline-d3 hydrochloride) utilized in mechanistic studies?

Methodological Answer:

Deuterated derivatives enable precise tracking of reaction pathways and metabolic fate:

- Isotopic Labeling : Substitute hydrogen atoms in methyl groups with deuterium to study kinetic isotope effects in catalytic reactions or degradation pathways .

- NMR Applications : Use -NMR to resolve overlapping signals in complex mixtures, particularly in triarylmethane dye synthesis or bacterial metabolism studies .

- Mass Spectrometry : Trace deuterium labels in degradation products (e.g., hydroxylated metabolites) using high-resolution LC-MS .

Q. Advanced Research: What is the evidence for antimicrobial activity in 2,3-dimethylaniline derivatives, and how can researchers probe these mechanisms?

Methodological Answer:

Derivatives with electron-withdrawing substituents exhibit antimicrobial properties via:

- Membrane Disruption : Assess via bacterial viability assays (e.g., MIC against E. coli) combined with fluorescence microscopy using membrane-specific dyes (e.g., propidium iodide) .

- Enzyme Inhibition : Screen against bacterial enzymes (e.g., dihydrofolate reductase) using in vitro activity assays and molecular docking simulations .

- Case Study : Derivatives with chloro or nitro groups showed enhanced activity against Eimeria parasites in poultry, validated via in vivo efficacy trials .

Q. Advanced Research: How can researchers resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer:

Discrepancies often arise from hydration states or impurities. Mitigation strategies include:

- Dynamic Solubility Profiling : Use HPLC to quantify solubility in aqueous buffers (pH 1–12) under controlled temperatures (25–40°C) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via TLC or NMR for hydrolysis byproducts (e.g., free 2,3-dimethylaniline) .

- Cross-Validation : Compare purity certificates from suppliers (e.g., >98% HPLC-grade vs. technical-grade) and confirm via elemental analysis .

Q. Advanced Research: What strategies optimize this compound’s reactivity in multi-step syntheses?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the amine group using Boc anhydride to prevent side reactions during electrophilic substitutions .

- Catalysis : Employ Lewis acids (e.g., AlCl) to enhance acylation or alkylation efficiency in dichloromethane .

- Workflow Example : In labdane diterpene synthesis, this compound acts as a base for bromoacetyl bromide coupling, achieving 48–61% yields under nitrogen at 0°C .

Q. Advanced Research: How does this compound behave under extreme experimental conditions (e.g., high temperature/pressure)?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, releasing HCl and forming 2,3-dimethylaniline. Use inert atmospheres (N) to suppress oxidation .

- High-Pressure Reactivity : In autoclave reactions (e.g., hydrogenation), monitor for demethylation byproducts via GC-MS. Optimal pressure ranges: 10–50 bar .

Properties

IUPAC Name |

2,3-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-6-4-3-5-8(9)7(6)2;/h3-5H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQDEEVOZDZJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20988578 | |

| Record name | 2,3-Dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5417-45-8, 68877-30-5 | |

| Record name | 5417-45-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, ar,ar-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.